2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide
Description
2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro-phenyl group, a methoxy group, and a propyl chain attached to a benzamide core
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)propyl]-6-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-20-18(21)17-14(10-6-12-16(17)22-2)9-5-8-13-7-3-4-11-15(13)19/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQVZCVPNNLJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC=C1OC)CCCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Methoxy-N-methoxy-N-methylbenzamide
The Weinreb amide precursor is synthesized from 6-methoxybenzoic acid in a two-step protocol:
-
Acid Chloride Formation :
Treatment with thionyl chloride (SOCl₂) yields 6-methoxybenzoyl chloride. -
Amidation :
Reaction with N,O-dimethylhydroxylamine hydrochloride in dichloromethane (DCM) with pyridine or N-ethyl-N,N-diisopropylamine (DIPEA) provides the Weinreb amide in 93–97% yield.
Typical Conditions :
Organometallic Addition to Form Ketone Intermediate
The Weinreb amide reacts with a Grignard or organolithium reagent derived from 3-(2-chlorophenyl)propyl bromide to form the ketone intermediate:
General Procedure :
-
Grignard Reagent Preparation :
3-(2-Chlorophenyl)propyl magnesium bromide is prepared in tetrahydrofuran (THF) under inert atmosphere. -
Ketone Formation :
The Weinreb amide is treated with the Grignard reagent at −78°C, followed by gradual warming to room temperature.
Key Data :
This step forms 2-[3-(2-chlorophenyl)propionyl]-6-methoxy-N-methylbenzamide, which is subsequently reduced to the target compound.
Reduction of Ketone to Propyl Chain
Wolff-Kishner Reduction
The ketone intermediate undergoes Wolff-Kishner reduction to eliminate the carbonyl group:
Conditions :
-
Reagents: Hydrazine hydrate, sodium ethoxide, ethylene glycol
-
Temperature: 180–200°C
-
Yield: 60–75% (estimated)
Mechanistic Note :
Hydrazine forms a hydrazone, which decomposes under strong base and heat to release nitrogen gas, yielding the alkane.
Catalytic Hydrogenation
Alternative reduction via hydrogenation employs palladium on carbon (Pd/C) or Raney nickel:
Conditions :
-
Pressure: 1–3 atm H₂
-
Solvent: Ethanol or ethyl acetate
-
Yield: 65–80% (estimated)
Friedel-Crafts Alkylation Approach
Direct Alkylation of 6-Methoxy-N-methylbenzamide
A one-pot Friedel-Crafts alkylation introduces the propyl chain using 3-(2-chlorophenyl)propyl chloride and Lewis acid catalysis:
Procedure :
-
Electrophile Preparation :
3-(2-Chlorophenyl)propyl chloride is synthesized from 2-chlorocinnamic acid via hydrogenation and chlorination. -
Alkylation :
6-Methoxy-N-methylbenzamide, AlCl₃, and electrophile react in dichloromethane at 0°C.
Challenges :
-
Carbocation rearrangement may occur, necessitating careful control of reaction conditions.
-
Competing para-alkylation requires ortho-directing groups (e.g., methoxy) to enhance regioselectivity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Weinreb Amide | High regiocontrol, scalable | Multi-step, costly reagents | 60–75% |
| Friedel-Crafts | One-pot synthesis | Rearrangement risks | 50–65% |
Scale-Up Considerations and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 2-[3-(2-Hydroxy-phenyl)-propyl]-6-methoxy-N-methyl-benzamide.
Reduction: 2-[3-Phenyl-propyl]-6-methoxy-N-methyl-benzamide.
Substitution: 2-[3-(2-Amino-phenyl)-propyl]-6-methoxy-N-methyl-benzamide.
Scientific Research Applications
Chemistry
This compound serves as a crucial building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, facilitating the development of more complex molecules. The presence of the chloro group enhances its reactivity, making it a versatile intermediate for synthesizing pharmaceuticals and other organic compounds.
Biology
Research indicates that 2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide may exhibit significant biological activities:
- Antimicrobial Properties : The chloro-phenyl group is associated with antimicrobial activity, potentially disrupting cellular processes in microorganisms. Studies on similar benzamide derivatives have shown promising antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as Norfloxacin.
- Anticancer Potential : The methoxy group may contribute to anticancer properties by modulating cellular pathways. Research on related compounds has demonstrated high anticancer potential against various cancer cell lines, particularly those associated with leukemia.
- Neurological Effects : The N-methyl-benzamide moiety suggests possible interactions with neurological pathways. Similar compounds have exhibited anticonvulsant activity in preclinical models, indicating potential therapeutic applications in neurology.
Medicine
The compound is under investigation for its therapeutic effects in treating diseases such as cancer and infections. Its ability to interact with specific molecular targets suggests a mechanism of action that could lead to the development of new therapeutic agents.
Industry
In industrial applications, this compound is utilized in the creation of new materials and as an intermediate in pharmaceutical synthesis. Its unique chemical properties make it suitable for various applications across different sectors.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for elucidating the biological activity of this compound:
| Structural Feature | Potential Impact |
|---|---|
| Chloro-phenyl group | Enhances lipophilicity and membrane permeability |
| Methoxy group | Influences hydrogen bonding and receptor interactions |
| N-methyl-benzamide | Affects target binding and specificity |
These features collectively contribute to the compound's biological efficacy and therapeutic potential.
Antimicrobial Activity
A study focused on benzamide derivatives showed that compounds with similar structures exhibited potent antibacterial activity against Staphylococcus aureus:
| Compound | MIC against S. aureus (μg/mL) |
|---|---|
| 26 | 2 |
| 27 | 2 |
| Standard (Norfloxacin) | 2 |
This indicates that derivatives like this compound could serve as effective antimicrobial agents.
Anticancer Properties
Research on methoxy-substituted compounds revealed significant anticancer activity against human chronic myelogenous leukemia cell lines:
- Compounds with electron-donating groups similar to the methoxy group demonstrated high efficacy in inhibiting cancer cell proliferation.
Neurological Effects
In studies involving benzothiazole derivatives, compounds with similar amide structures showed anticonvulsant activity in animal models, suggesting that this compound may have potential applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of 2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide involves its interaction with specific molecular targets in the body. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2-Bromo-phenyl)-propyl]-6-methoxy-N-methyl-benzamide
- 2-[3-(2-Fluoro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide
- 2-[3-(2-Methyl-phenyl)-propyl]-6-methoxy-N-methyl-benzamide
Uniqueness
2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity. The chloro group can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Biological Activity
Antimicrobial Activity
The presence of a chloro-phenyl group in the compound suggests potential antimicrobial properties. Chlorinated compounds often exhibit antimicrobial activity due to their ability to disrupt cellular processes in microorganisms.
A study on similar benzamide derivatives showed promising antibacterial activity:
| Compound | MIC against S. aureus (μg/mL) |
|---|---|
| 26 | 2 |
| 27 | 2 |
| Standard (Norfloxacin) | 2 |
These results indicate that benzamide derivatives with chloro-substituents can exhibit potent antibacterial activity, comparable to standard antibiotics .
Potential Anticancer Properties
The methoxy group present in the compound may contribute to potential anticancer properties. Methoxy-substituted compounds have shown promise in cancer research due to their ability to modulate various cellular pathways .
A case study on related compounds revealed:
- Compounds 56c and 56d, which contain electron-donating groups similar to the methoxy group in our compound of interest, demonstrated high anticancer potential against Human Chronic Myelogenous Leukemia cell lines .
Possible Neurological Effects
The presence of the N-methyl-benzamide moiety suggests potential interactions with neurological pathways. Similar compounds have shown activity in neurological studies:
- Compound 46a, a benzothiazole derivative with a similar amide group, exhibited anticonvulsant activity in both mice and rat models (MES screen 0.5 h; 300 mg kg^-1) .
Structure-Activity Relationship (SAR)
The biological activity of 2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide likely depends on its structural features:
- The chloro-phenyl group may enhance lipophilicity and membrane permeability.
- The methoxy group could contribute to hydrogen bonding and influence receptor interactions.
- The N-methyl-benzamide moiety might play a role in target binding and specificity.
Based on its structure, the compound may act through the following mechanisms:
- Enzyme inhibition: The complex structure could allow for specific enzyme binding and inhibition.
- Receptor modulation: The various functional groups may interact with cellular receptors, potentially influencing signaling pathways.
- Membrane disruption: The lipophilic nature of the compound might enable it to interact with and disrupt cellular membranes, particularly in microorganisms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between appropriate benzamide precursors and chloro-phenyl intermediates. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours) under inert conditions is a common approach. Monitoring reaction progress via TLC (n-hexane:EtOAc, 80:20) ensures completion. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst loading (e.g., 1–5% acetic acid) to improve yield and purity .
Q. How can structural characterization of this compound be performed to confirm its molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include bond angles (e.g., C–C–Cl ~109.5°) and torsion angles (e.g., methoxy group orientation). For example, SC-XRD studies on analogous benzamides revealed planar amide linkages and dihedral angles between aromatic rings (e.g., 15–25°) . Complementary techniques like FT-IR (amide I band at ~1650 cm⁻¹) and NMR (¹H: δ 3.3–3.5 ppm for methoxy protons) validate functional groups .
Advanced Research Questions
Q. What computational methods are suitable for predicting the physicochemical properties or biological activity of this compound?
- Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict electronic properties (HOMO-LUMO gap, dipole moment) and reactive sites. Quantitative Structure-Property Relationship (QSPR) models correlate logP values (~3.5–4.0) with solubility. Molecular docking (AutoDock Vina) against enzyme targets (e.g., kinases) identifies potential binding affinities (ΔG ≤ -8 kcal/mol) .
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. lack of efficacy) be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Systematic validation steps:
- Replicate assays under standardized conditions (e.g., 37°C, pH 7.4).
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
Q. What strategies are effective for analyzing enzyme-substrate interactions involving this benzamide derivative?
- Methodological Answer : Use fluorescence polarization assays to monitor competitive binding with labeled substrates. For example, measure Ki values (nM range) using recombinant enzymes (e.g., cytochrome P450 isoforms). Surface plasmon resonance (SPR) provides real-time kinetics (ka/kd rates) .
Q. How can purity and stability be rigorously assessed during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
